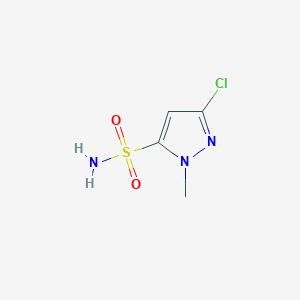
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The chloro group can be introduced at the 4-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the benzamide linkage by reacting the chlorinated nitrobenzene derivative with 2-methyl-1,3-benzothiazole-6-amine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Reduction: 4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzothiazole derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups may play a role in binding to these targets, while the benzothiazole core may contribute to the overall stability and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-hydroxybenzamide: A hydroxylated derivative.
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-methoxybenzamide: A methoxylated derivative.
Uniqueness
The unique combination of the chloro, nitro, and benzamide groups in 4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide imparts distinct chemical and biological properties that differentiate it from similar compounds
Propiedades
Fórmula molecular |
C15H10ClN3O3S |
|---|---|
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-17-12-5-3-10(7-14(12)23-8)18-15(20)9-2-4-11(16)13(6-9)19(21)22/h2-7H,1H3,(H,18,20) |
Clave InChI |
DDKPJTSGMWLVTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)



![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)



![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)


![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)
